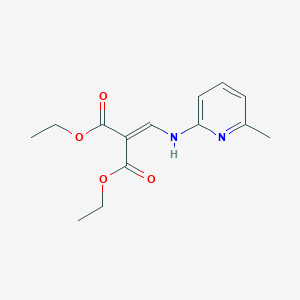

Diethyl (6-methyl-2-pyridylaminomethylene)malonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-15-12-8-6-7-10(3)16-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXFBMUDERBERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157604 | |

| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13250-95-8 | |

| Record name | 1,3-Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylene]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13250-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13250-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl (6-methyl-2-pyridylaminomethylene)malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Diethyl (6-methyl-2-pyridylaminomethylene)malonate, a valuable intermediate in pharmaceutical synthesis. This document details the experimental protocol for its preparation, along with a thorough analysis of its spectroscopic and physicochemical properties.

Core Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| IUPAC Name | diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate | [1] |

| CAS Number | 13250-95-8 | [1] |

Synthesis

The synthesis of this compound is achieved through the condensation reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (DEEMM). This reaction proceeds via a nucleophilic substitution-elimination mechanism.

Experimental Protocol

Materials:

-

2-amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Ethanol (anhydrous)

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in anhydrous ethanol.

-

To this solution, add diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure this compound as a solid.

-

Dry the purified product under vacuum.

-

Determine the melting point and calculate the percentage yield.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., s, d, t, q, m | e.g., 1H | Proton Assignment |

| Value | e.g., s, d, t, q, m | e.g., 3H | Proton Assignment |

| Value | e.g., s, d, t, q, m | e.g., 2H | Proton Assignment |

| Value | e.g., s, d, t, q, m | e.g., 6H | Proton Assignment |

(Note: Specific chemical shift values and coupling constants should be determined from the actual spectrum of the synthesized compound.)

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| Value | Carbon Assignment |

| Value | Carbon Assignment |

| Value | Carbon Assignment |

| Value | Carbon Assignment |

| Value | Carbon Assignment |

| Value | Carbon Assignment |

(Note: Specific chemical shift values should be determined from the actual spectrum of the synthesized compound.)

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Value | e.g., s, m, w | N-H stretch |

| Value | e.g., s, m, w | C-H stretch (aromatic) |

| Value | e.g., s, m, w | C-H stretch (aliphatic) |

| Value | e.g., s, m, w | C=O stretch (ester) |

| Value | e.g., s, m, w | C=C stretch (aromatic) |

| Value | e.g., s, m, w | C-N stretch |

| Value | e.g., s, m, w | C-O stretch |

(Note: Specific absorption peaks should be determined from the actual spectrum of the synthesized compound.)

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns for diethyl malonate derivatives involve the loss of ethoxy (-OCH₂CH₃) and carbethoxy (-COOCH₂CH₃) groups.[2]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of the synthesized product.

Applications

This compound serves as a key building block in the synthesis of various heterocyclic compounds with potential biological activities. It is a valuable precursor for the development of novel therapeutic agents.[3]

References

Physical and chemical properties of Diethyl (6-methyl-2-pyridylaminomethylene)malonate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a chemical compound belonging to the class of Diethyl 2-((arylamino)methylene)malonates (DAMMs). It is identified by the CAS Number 13250-95-8.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its biological activities.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 13250-95-8 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| IUPAC Name | diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate | [1] |

| Synonyms | Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylene]propanedioate, Diethyl ((6-methyl-2-pyridyl)amino)methylene)malonate | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 278.126657 g/mol | [1] |

| Monoisotopic Mass | 278.126657 g/mol | [1] |

| Topological Polar Surface Area | 77.5 Ų | [1] |

| Heavy Atom Count | 20 | [1] |

Solubility: While specific solubility data for this compound is not available, based on the properties of the parent compound, diethyl malonate, it is expected to be slightly soluble in water and soluble in common organic solvents like ethanol, ether, and chloroform.

Experimental Protocols

The synthesis of this compound can be achieved through a microwave-assisted version of the Gould-Jacobs reaction. This method involves the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.

Synthesis of this compound

Materials:

-

2-Amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave synthesizer

-

High-pressure reaction tube (5.0 mL)

-

Standard laboratory glassware

-

Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

In a 5.0 mL high-pressure reaction tube, combine 2-amino-6-methylpyridine (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

-

Seal the reaction tube and stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

-

Place the reaction vessel inside a microwave synthesizer.

-

Irradiate the mixture at 150°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound.

Caption: Synthesis workflow for this compound.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the methyl group protons, the vinyl proton, and the ethyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups and the carbons of the pyridine ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond, C=O bonds of the ester groups, C=C bond of the enamine, and C-N and C-O bonds.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated exact mass.

Biological Activity and Potential Signaling Pathways

The class of compounds to which this compound belongs, the Diethyl 2-((arylamino)methylene)malonates (DAMMs), has demonstrated notable antifungal activity, particularly against the plant pathogen Fusarium oxysporum. The enamine ester moiety present in these molecules is believed to be crucial for their biological activity.

Antifungal Mechanism of Action

While the precise signaling pathways affected by this compound have not been elucidated, the general mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane's integrity. A primary target for many antifungal drugs is the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death. It is plausible that DAMMs, including the title compound, exert their antifungal effects through a similar mechanism.

Caption: Postulated mechanism of antifungal action.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug development due to the demonstrated antifungal properties of its structural class. The synthetic protocol outlined provides a reliable method for its preparation, and the characterization techniques described are essential for confirming its identity and purity. Further investigation into the specific molecular targets and signaling pathways affected by this compound could lead to the development of novel antifungal agents.

References

IUPAC name Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate

An In-depth Technical Guide to Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate: Synthesis, Properties, and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate is a small molecule belonging to the enamine derivative class of organic compounds. Enamines are known for their versatile reactivity and are valuable intermediates in organic synthesis. This document provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate, with a particular focus on its potential as an antifungal agent. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science.

Chemical and Physical Properties

Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate, with the CAS number 13250-95-8, possesses a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate | PubChem[1] |

| CAS Number | 13250-95-8 | PubChem[1] |

| Molecular Formula | C14H18N2O4 | PubChem[1] |

| Molecular Weight | 278.30 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC | PubChem[1] |

| InChI Key | IAXFBMUDERBERN-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Not explicitly stated, likely a solid | - |

| Solubility | Not explicitly stated, likely soluble in organic solvents | - |

Synthesis

The synthesis of Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate can be achieved through a condensation reaction between 2-amino-6-methylpyridine and diethyl 2-(ethoxymethylene)malonate. This reaction is a common method for the preparation of enamine derivatives.

Experimental Protocol: Synthesis

Materials:

-

2-amino-6-methylpyridine

-

Diethyl 2-(ethoxymethylene)malonate

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1 equivalent) in anhydrous ethanol.

-

To this solution, add diethyl 2-(ethoxymethylene)malonate (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate.

Logical Workflow for Synthesis

Caption: Synthetic workflow for Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate.

Potential Biological Activity: Antifungal Properties

While specific biological data for Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate is not extensively available in the public domain, a study on structurally related Diethyl 2-((aryl(alkyl)amino)methylene)malonates has demonstrated significant antifungal activity against the phytopathogen Fusarium oxysporum.[2] This suggests that the target compound may also possess similar properties. The study revealed that the antifungal efficacy of these compounds is influenced by the nature of the substituent on the amino group.

Quantitative Data from Analogous Compounds

The following table summarizes the antifungal activity of a series of Diethyl 2-((arylamino)methylene)malonates against Fusarium oxysporum, as reported by Bedoya-Bérrio et al. (2023).[2] This data provides a valuable reference for the potential efficacy of the title compound.

| Compound (Aryl Group) | IC50 (µM) |

| 4-Chlorophenyl | 0.013 |

| 4-Fluorophenyl | 0.018 |

| 4-Bromophenyl | 0.025 |

| 4-Iodophenyl | 0.032 |

| 4-Methylphenyl | 35 |

Experimental Protocol: Antifungal Activity Assay (Agar Dilution Method)

This protocol is adapted from the methodology described for related compounds.[2]

Materials:

-

Fusarium oxysporum culture

-

Potato Dextrose Agar (PDA)

-

Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Prepare molten PDA and cool it to approximately 45-50 °C.

-

Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.

-

Pour the PDA mixed with the test compound into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each agar plate with a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a fresh Fusarium oxysporum culture.

-

Incubate the plates at 25-28 °C for a specified period (e.g., 5-7 days).

-

Measure the radial growth of the fungal colony in millimeters.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.

Workflow for Antifungal Activity Evaluation

Caption: Experimental workflow for evaluating the antifungal activity of the title compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate and its analogues as antifungal agents has not been elucidated. Enamine derivatives are known to be Michael acceptors and could potentially interact with biological nucleophiles, such as cysteine residues in enzymes, leading to enzyme inhibition and disruption of cellular processes. Further research is required to identify the specific molecular targets and signaling pathways affected by this class of compounds in fungal cells.

Conclusion

Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate is a readily synthesizable enamine derivative. While direct biological data is limited, the demonstrated antifungal activity of structurally related compounds highlights its potential as a lead compound for the development of novel antifungal agents. The provided synthetic and biological evaluation protocols offer a framework for further investigation into the properties and applications of this molecule. Future studies should focus on the in-depth evaluation of its antifungal spectrum, determination of its mechanism of action, and structure-activity relationship (SAR) studies to optimize its efficacy.

References

An In-depth Technical Guide to Diethyl (6-methyl-2-pyridylaminomethylene)malonate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for Diethyl (6-methyl-2-pyridylaminomethylene)malonate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

This compound is a chemical compound with the molecular formula C14H18N2O4.[1][2] Its structure consists of a 6-methyl-2-aminopyridine moiety linked to a diethyl malonate group via a methylidene bridge.

Key Identifiers:

-

IUPAC Name: diethyl 2-{[(6-methyl-2-pyridinyl)amino]methylene}malonate[1]

-

Alternative IUPAC Name: diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate[2]

-

SMILES: CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 278.31 g/mol | |

| Molecular Formula | C14H18N2O4 | [2] |

| Purity | 98% | |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocol

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

Addition of Reagent: To the stirred solution, add diethylethoxymethylene malonate (1.0 to 1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

Applications

This compound is a useful reagent in pharmaceutical synthesis.[5] It serves as a precursor in the preparation of substituted quinoline carboxyguanidines, which have been investigated as potential antidiabetic agents.[5]

References

- 1. This compound | 13250-95-8 [sigmaaldrich.com]

- 2. Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | C14H18N2O4 | CID 83264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate | 13250-95-8 [chemicalbook.com]

Spectroscopic and Synthetic Profile of Diethyl (6-methyl-2-pyridylaminomethylene)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Diethyl (6-methyl-2-pyridylaminomethylene)malonate, a compound of interest in pharmaceutical synthesis. The information is presented to facilitate research and development activities requiring this key intermediate.

Spectroscopic Data

The structural confirmation of this compound is supported by a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. While specific peak assignments and coupling constants are available in spectral databases, the following tables summarize the expected chemical shifts.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data unavailable in search results |

Note: Detailed, quantitative NMR data for this compound is available for review on SpectraBase.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The characteristic absorption bands are presented in Table 3.

Table 3: Fourier-Transform Infrared (FTIR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data unavailable in search results |

Note: The complete FTIR spectrum can be accessed on spectral databases such as SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 278.13 | Data unavailable | [M]⁺ (Molecular Ion) |

| Other fragments unavailable |

The molecular formula of the compound is C₁₄H₁₈N₂O₄, with a molecular weight of 278.30 g/mol .[2]

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis

A common synthetic route to this class of compounds involves the reaction of an aminopyridine derivative with an ethoxymethylenemalonate.

General Procedure:

-

Reaction Setup: A mixture of 2-amino-6-methylpyridine and a molar equivalent of diethyl ethoxymethylenemalonate is prepared.

-

Solvent and Catalyst: The reaction can be carried out in a suitable solvent, and in some cases, a catalyst may be employed to facilitate the reaction.

-

Reaction Conditions: The mixture is typically heated under reflux for a specified period to ensure the completion of the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is generally achieved through recrystallization or column chromatography to yield the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide on Diethyl (6-methyl-2-pyridylaminomethylene)malonate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a pivotal chemical intermediate, the discovery of which is rooted in the exploration of the Gould-Jacobs reaction. This enamine compound serves as a versatile precursor in the synthesis of a variety of heterocyclic scaffolds, most notably quinolines and pyrido[1,2-a]pyrimidines. Its strategic importance lies in its role as a building block for pharmacologically active molecules, including potential antidiabetic and antimalarial agents. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, physicochemical and spectral data, and its applications in medicinal chemistry, supported by workflow diagrams and mechanistic pathways.

Discovery and Historical Context

The conceptual origins of this compound are linked to the Gould-Jacobs reaction, first reported in 1939. This reaction traditionally describes the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which is then cyclized at high temperatures.

This compound is an analogue of this intermediate, derived from the condensation of 2-amino-6-methylpyridine instead of an aniline. This seemingly minor variation opens up synthetic pathways to different heterocyclic systems, such as pyrido[1,2-a]pyrimidines, which are of significant interest in drug discovery. The history of this compound is therefore not one of a singular discovery event, but rather an evolution of the application of a classic named reaction to novel heterocyclic precursors. Its utility is primarily as a stable, isolable intermediate en route to more complex, biologically active molecules.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylidene]propanedioate | [1] |

| CAS Number | 13250-95-8 | [1] |

| Molecular Formula | C14H18N2O4 | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR | Data available | [1] |

| ¹³C NMR | Data available | [1] |

| IR Spectroscopy | Data available | [1] |

| Mass Spectrometry | Data available | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through a condensation reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate (DEEM). This reaction is a variation of the first step of the Gould-Jacobs reaction.

General Experimental Protocol

Materials:

-

2-amino-6-methylpyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-pressure reaction tube (5.0 mL)

-

Microwave synthesizer

Procedure:

-

To a 5.0 mL high-pressure reaction tube, add 2-amino-6-methylpyridine (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol).[2]

-

Seal the tube and stir the mixture at room temperature for 1 hour to ensure thorough mixing.[2]

-

Place the reaction vessel in a microwave synthesizer and irradiate for 30 minutes at 150 °C.[2]

-

After cooling, the crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound.

dot

References

A Technical Guide to the Reactivity of the Aminomethylene Malonate Functional Group

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Building Block

The aminomethylene malonate functional group, characterized by an amine substituent and two carboxylate groups attached to a C=C double bond, is a prominent scaffold in modern organic synthesis. These compounds are a class of "push-pull" ethylenes, where an electron-donating group (the amine) and electron-accepting groups (the malonate esters) are located at opposite ends of an ethylenic bond.[1] This electronic arrangement confers a unique and versatile reactivity profile, making them highly valuable building blocks for the synthesis of a wide array of complex molecules, particularly heterocyclic systems and unnatural amino acids.[2] Their utility is prominent in medicinal chemistry and drug development, where they serve as precursors to various therapeutic agents.[3][4] This guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse reactivity of the aminomethylene malonate functional group.

Synthesis of Aminomethylene Malonates

The preparation of aminomethylene malonates is typically straightforward. A common and efficient method involves the reaction of a malonic acid ester, such as diethyl malonate, with reagents that can introduce the aminomethylene moiety. One established pathway is the nitrosation of diethyl malonate followed by reduction and subsequent treatment with hydrogen chloride to yield the stable hydrochloride salt.

A representative workflow for the synthesis of diethyl aminomalonate hydrochloride is illustrated below.

Caption: General workflow for the synthesis of diethyl aminomalonate hydrochloride.

Physicochemical Properties and Spectroscopic Data

The "push-pull" nature of aminomethylene malonates results in significant electron delocalization across the molecule. This conjugation leads to a shorter C=C bond length and influences the bond lengths of the adjacent C-N and C-C bonds when compared to similar structures without the strong push-pull effect.[1]

Crystallographic Data

Single-crystal X-ray diffraction studies provide precise structural information. The data for dimethyl 2-(aminomethylene)malonate is summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₉NO₄ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2/c | [5] |

| a | 9.3410 (19) Å | [1] |

| b | 6.9000 (14) Å | [1] |

| c | 11.725 (2) Å | [1] |

| β | 97.58 (3)° | [1] |

| Volume | 749.1 (3) ų | [1] |

| Z | 4 | [1] |

| Temperature | 100 K | [1] |

| Key Bond Lengths | ||

| C=C | 1.385 (5) Å | [1] |

| =C-N | 1.301 (4) Å | [1] |

Spectroscopic Data

The vibrational frequencies observed in the infrared (IR) spectrum are characteristic of the functional groups present and their electronic environment.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3460, 3358, 3222 | w, s, s | N-H stretching vibrations | [5] |

| 3025, 2962 | m, m | C-H stretching (methyl) | [5] |

| 1683, 1658, 1637 | vs | C=O and C=C stretching | [5] |

| 1507, 1499 | s | N-H bending vibrations | [5] |

| 1286, 1221 | s, s | C-O stretching (ester) | [5] |

| (s = strong, m = medium, w = weak, vs = very strong) |

Reactivity Profile

The reactivity of aminomethylene malonates is dominated by their push-pull electronic structure, which renders the molecule both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the β-carbon).

Caption: Duality of nucleophilic and electrophilic centers in aminomethylene malonates.

Michael Addition Reactions

The electron-deficient β-carbon of the aminomethylene malonate system makes it an excellent Michael acceptor.[6] It readily undergoes conjugate addition with a variety of nucleophiles. Malonates, in general, are classic Michael donors, but in the case of aminomethylene malonates, the molecule itself typically acts as the acceptor.[7][8]

The general mechanism involves the 1,4-addition of a nucleophile to the conjugated system.[6][8]

Caption: General workflow for a Michael addition reaction.

This reaction is fundamental for C-C bond formation and has been widely used in asymmetric synthesis using chiral catalysts to control the stereochemistry of the product.[9][10]

Reactions with Electrophiles

While less common than their role as Michael acceptors, the enamine character of the system allows the α-carbon to act as a nucleophile, reacting with various electrophiles.[11][12] This is particularly true after deprotonation of the N-H bond, which increases the electron density on the α-carbon. Reactions can include alkylations and acylations at this position.

Cycloaddition and Cyclocondensation Reactions

Aminomethylene malonates are exceptional precursors for synthesizing six-membered heterocyclic rings.[13] They can react with 1,3-dinucleophiles in cyclocondensation reactions. For instance, reaction with amidines or ureas can lead to substituted pyrimidines, which are core structures in many pharmaceuticals.[13][14] The reaction proceeds by initial nucleophilic attack followed by an intramolecular cyclization and elimination of water or alcohol.

Furthermore, the conjugated π-system can participate in cycloaddition reactions.[15] While classic Diels-Alder reactions are one possibility, [3+2] cycloadditions are also known, leading to five-membered rings.[16] These reactions provide powerful and atom-economical routes to complex cyclic systems.[17]

Applications in Drug Development and Medicinal Chemistry

The versatility of the aminomethylene malonate group makes it a key building block in the synthesis of medicinally relevant compounds.[18][19][20]

-

Heterocycle Synthesis: As described above, they are precursors to pyridines, pyrimidines, and quinolones, scaffolds found in numerous drugs, including antibiotics and anticancer agents.[13]

-

Amino Acid Synthesis: The functional group can be elaborated into various natural and unnatural α- and β-amino acids, which are critical components of peptides and peptidomimetics.[2][21]

-

Prodrugs: Malonate esters have been successfully used as cell-permeable prodrugs.[4] For example, dimethyl malonate (DMM) can deliver the succinate dehydrogenase (SDH) inhibitor, malonate, into cells to protect against ischemia-reperfusion injury.[4][22] This highlights the potential for aminomethylene malonate derivatives to be designed as targeted therapeutic delivery systems.

Key Experimental Protocols

Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride[23][24]

This protocol is adapted from established procedures.[23][24]

Step 1: Preparation of Diethyl Isonitrosomalonate

-

Prepare an ethereal solution of diethyl isonitrosomalonate from 50 g of diethyl malonate as per standard nitrosation procedures.

-

Wash the ethereal solution (approx. 150 mL) with 80 mL portions of 1% sodium bicarbonate solution until the final washing is distinctly yellow.

-

Dry the ethereal solution over 40 g of anhydrous sodium sulfate overnight in a refrigerator.

-

Filter the solution into a tared round-bottomed flask and carefully remove the ether under reduced pressure.

Step 2: Catalytic Hydrogenation to Diethyl Aminomalonate

-

The crude diethyl isonitrosomalonate is subjected to catalytic hydrogenation using a 10% Palladium-on-charcoal (Pd/C) catalyst in an appropriate solvent like ethanol.[23]

-

After the reaction is complete (monitored by TLC or H₂ uptake), the catalyst is removed by filtration.

-

The clear filtrate is concentrated under reduced pressure, keeping the temperature below 50°C, to yield crude diethyl aminomalonate.[24]

Step 3: Formation of Diethyl Aminomalonate Hydrochloride

-

Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter to remove any minor solid impurities.

-

Cool the filtrate in an ice bath.

-

Pass a stream of dry hydrogen chloride gas over the surface of the stirred solution.[24] A bulky white precipitate will form.

-

Collect the precipitated crystals by suction filtration and wash them three times with a total of 60 mL of dry ether.

-

Repeat the hydrogen chloride treatment on the filtrate and washings to collect subsequent crops of the product.

-

The expected total yield is 78-82%, with a melting point of 162-163°C.[23][24]

Conclusion

The aminomethylene malonate functional group represents a classic example of a "push-pull" system, endowing it with a rich and predictable reactivity profile. Its ability to act as both a Michael acceptor and a nucleophilic species, combined with its propensity to undergo cyclocondensation and cycloaddition reactions, secures its role as a powerful and versatile building block in organic synthesis. For researchers in drug discovery, understanding the nuances of this functional group's reactivity opens pathways to novel heterocyclic scaffolds, complex amino acids, and innovative prodrug strategies, underscoring its continued importance in the development of new therapeutic agents.

References

- 1. Dimethyl 2-(aminomethylene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. Michael Addition [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cycloaddition - Wikipedia [en.wikipedia.org]

- 16. First diastereoselective [3 + 2] cycloaddition reaction of diethyl isocyanomethylphosphonate and maleimides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. C-1 Building Blocks in Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 19. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Building Blocks - Enamine [enamine.net]

- 21. The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Pyridylaminomethylene Malonate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylaminomethylene malonate derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug development. Characterized by a core structure featuring a pyridine ring linked to a malonate group via an aminomethylene bridge, these compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of these derivatives. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a discussion of their potential mechanisms of action. Quantitative data on their biological efficacy are summarized in structured tables, and key experimental workflows are visualized to facilitate understanding and further research in this promising area of therapeutic development.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast number of biologically active compounds and approved pharmaceuticals. Its ability to participate in hydrogen bonding and its versatile substitution patterns make it a privileged structure in drug design. When combined with the malonate functional group, known for its role in both synthesis and as a pharmacophore, the resulting pyridylaminomethylene malonate derivatives emerge as compounds of significant interest. These derivatives offer a unique combination of structural features that can be tailored to interact with various biological targets. This guide will delve into the synthetic methodologies, physicochemical properties, and the current understanding of the biological potential of this specific class of molecules.

Synthesis of Pyridylaminomethylene Malonate Derivatives

The primary synthetic route to pyridylaminomethylene malonate derivatives involves the condensation reaction between an aminopyridine and a suitable malonate derivative, most commonly diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic substitution mechanism where the amino group of the pyridine attacks the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol.

General Experimental Protocol: Synthesis of Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate

A representative protocol for the synthesis of a pyridylaminomethylene malonate derivative is detailed below. This procedure can be adapted for various substituted aminopyridines and malonate esters.

Materials:

-

2-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Anhydrous Toluene (or other suitable high-boiling point solvent)

-

Nitrogen gas supply

-

Standard laboratory glassware for reflux and distillation

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 to 2 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.[1]

-

The reaction mixture can be heated under a nitrogen atmosphere. For instance, heating at 130°C for several hours (e.g., 16 hours) has been reported for a similar synthesis.[1]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product often precipitates out of the solution upon cooling. The solid product is collected by filtration and washed with a non-polar solvent like hexane to remove any unreacted starting materials.[1]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the pure diethyl 2-(((pyridin-2-yl)amino)methylene)malonate as a crystalline solid.[1]

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Melting Point determination

Caption: General workflow for the synthesis of pyridylaminomethylene malonate derivatives.

Biological Activities and Potential Mechanisms of Action

While research specifically targeting pyridylaminomethylene malonate derivatives is emerging, the broader class of pyridine and malonate-containing compounds has been extensively studied, revealing significant therapeutic potential.

Anticancer Activity

Numerous pyridine derivatives have been investigated as anticancer agents, with several acting as inhibitors of key signaling pathways involved in cancer progression. Although specific data for pyridylaminomethylene malonates is limited, related pyrimidine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.

Table 1: Anticancer Activity of Related Pyridine and Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | PC-3 (Prostate) | IC50 | 7.12 - 7.98 | [2] |

| 2-Phenylaminopyrimidine | EGFR L858R/T790M/C797S | IC50 | 0.033 | [3] |

| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | IC50 | 0.034 - 0.135 | [4] |

| 1,2,4-Triazole Derivatives | EGFR | IC50 | (varied) | [5] |

Based on the activity of structurally related compounds, it is plausible that pyridylaminomethylene malonate derivatives could exert their anticancer effects through the inhibition of protein kinases within critical signaling pathways such as the EGFR pathway. The EGFR signaling cascade, including the downstream PI3K/Akt and MAPK pathways, is frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.

Caption: Hypothetical inhibition of the EGFR signaling pathway by pyridylaminomethylene malonate derivatives.

Antimicrobial Activity

The antimicrobial potential of heterocyclic compounds, including pyridine derivatives, is well-documented. Their mechanism of action can vary, but often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. The lipophilic nature of many organic compounds allows them to partition into the lipid bilayer of bacterial membranes, causing a loss of integrity and function.

Table 2: Antimicrobial Activity of Related Heterocyclic Compounds

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) |

| Pyridine-Thiazole Hybrids | Various Cancer Lines | GI50 | < 10 |

| Nitrogen-Heterocyclic Analogues | S. haemolyticus, E. casseliflavus, B. cereus | MIC | 500 - 2000 |

| Monoterpenes | Various Bacteria | (Qualitative) |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest (e.g., A549, PC-3, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

The pyridylaminomethylene malonate derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations.

-

The culture medium is removed from the wells, and the cells are treated with the various concentrations of the test compounds. A control group with medium and DMSO (vehicle control) is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium containing the test compound is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

Pyridylaminomethylene malonate derivatives constitute a promising class of compounds with potential applications in the development of novel anticancer and antimicrobial agents. The synthetic route to these compounds is straightforward and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. While direct biological data for this specific class is still emerging, the well-established activities of related pyridine and malonate-containing molecules provide a strong rationale for their further investigation.

Future research should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse substituents on both the pyridine ring and the malonate moiety to explore and optimize their biological activity.

-

Elucidation of specific mechanisms of action: Investigating the precise molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential side effects.

-

In vivo evaluation: Progressing the most promising candidates from in vitro studies to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on or advance their work with pyridylaminomethylene malonate derivatives, a chemical scaffold with considerable therapeutic promise.

References

- 1. prepchem.com [prepchem.com]

- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a substituted quinoline analogue, through a two-step process commencing with the formation of Diethyl (6-methyl-2-pyridylaminomethylene)malonate. This synthesis is an application of the Gould-Jacobs reaction, a classic method for the preparation of quinoline and related heterocyclic systems.[1] The protocols include both conventional heating and microwave-assisted methods, allowing for a comparison of techniques.

Data Presentation

The following tables summarize the quantitative data for the two key steps of the synthesis, providing a comparative overview of different reaction conditions.

Table 1: Synthesis of this compound

| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | 2-amino-6-methylpyridine, Diethyl ethoxymethylenemalonate | Toluene | Reflux | 24 h | Not specified | General procedure analogy |

| Microwave | 2-amino-6-methylpyridine, Diethyl ethoxymethylenemalonate | None | 150 | 30 min | Good to Excellent (General) | [2] |

Table 2: Cyclization to Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

| Method | Starting Material | Solvent/Medium | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | Diethyl (aminobenzoxazolyl)aminomethylenemalonates | Dowtherm A | 250 | 15 min | Not specified for pyridyl analog | [3] |

| Microwave | 2-Amino-5-methylpyridine, Diethyl ethoxymethylenemalonate | Acetonitrile | 150 | 20 min | 58 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Step 1: Synthesis of this compound

This initial step involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.

Protocol 1A: Conventional Heating

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methylpyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

-

Solvent Addition: Add toluene as the solvent.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours.

-

Work-up: After cooling, evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 1B: Microwave-Assisted Synthesis

-

Reaction Setup: In a high-pressure microwave reaction tube, combine 2-amino-6-methylpyridine (1 equivalent) and diethyl ethoxymethylenemalonate (2 equivalents).[2]

-

Initial Mixing: Stir the mixture at room temperature for 1 hour to ensure homogeneity.[2]

-

Microwave Irradiation: Place the sealed tube in a microwave synthesizer and irradiate at 150°C for 30 minutes.[2]

-

Isolation: After cooling, the product can be used in the next step directly or purified by column chromatography.

Step 2: Cyclization to Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

This step involves the thermal cyclization of the intermediate to form the final pyridopyrimidine product.

Protocol 2A: Conventional Heating

-

Reaction Setup: In a flask equipped for high-temperature reactions, dissolve this compound (1 equivalent) in a high-boiling inert solvent such as Dowtherm A (a mixture of diphenyl ether and biphenyl).[3]

-

Reaction: Heat the solution to 250°C and maintain for 15 minutes.[3]

-

Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Purification: Collect the solid by filtration, wash with the non-polar solvent, and dry. The crude product can be further purified by recrystallization.

Protocol 2B: Microwave-Assisted Cyclization (from 2-amino-5-methylpyridine as an analogue)

This protocol describes a one-pot synthesis and cyclization which can be adapted for a two-step process.

-

Reaction Setup: In a microwave vial, combine 2-amino-5-methylpyridine (1 equivalent), diethyl ethoxymethylenemalonate (1.5 equivalents), and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.[1]

-

Microwave Irradiation: Heat the mixture in a microwave synthesizer to 150°C for 20 minutes.[1]

-

Work-up: After cooling, dilute the reaction mixture with dichloromethane and wash with water.

-

Isolation: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and crystallize the residue from a mixture of dichloromethane and diethyl ether to obtain the final product.[1]

Visualizations

Reaction Pathway

The overall synthesis proceeds in two distinct stages: the initial condensation to form the malonate intermediate, followed by a thermal cyclization to yield the final pyridopyrimidine product.

Caption: Overall two-step synthesis pathway.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target molecule.

Caption: General laboratory workflow.

References

Application Notes and Protocols for Diethyl (6-methyl-2-pyridylaminomethylene)malonate as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Diethyl (6-methyl-2-pyridylaminomethylene)malonate (DEPM) as a versatile precursor in the synthesis of various heterocyclic compounds. DEPM is a valuable building block for the construction of fused heterocyclic systems, particularly 1,8-naphthyridines and pyrido[1,2-a]pyrimidines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols provided herein are based on established synthetic methodologies, primarily the Gould-Jacobs reaction, and are intended to be a practical guide for researchers in organic and medicinal chemistry.

Introduction

This compound, also known as DEPM, is a key intermediate in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a pyridinamine moiety and a malonate group, allows for intramolecular cyclization reactions to form fused ring systems. The Gould-Jacobs reaction, a well-established method for the synthesis of quinolines and their aza-analogs, is the primary transformation discussed in these notes.[1][2] This reaction involves the thermal cyclization of anilinemethylenemalonates or, in this case, a pyridinylaminomethylenemalonate, to form a 4-hydroxy (or 4-oxo) substituted heterocyclic ring.[2] The resulting heterocyclic scaffolds are present in numerous compounds with a wide range of pharmacological activities, including their use as antidiabetic agents.

Applications in Heterocyclic Synthesis

DEPM is a valuable precursor for the synthesis of several classes of heterocyclic compounds, including:

-

1,8-Naphthyridines: The intramolecular cyclization of DEPM is expected to proceed via attack of the pyridine ring nitrogen onto one of the ester carbonyls, leading to the formation of a 4-hydroxy-1,8-naphthyridine derivative.

-

Pyrido[1,2-a]pyrimidines: Under different reaction conditions, cyclization can occur involving the exocyclic nitrogen, leading to the formation of the pyrido[1,2-a]pyrimidine ring system.

These heterocyclic cores are prevalent in a variety of biologically active molecules.

Experimental Protocols

Synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate from DEPM

This protocol describes the thermal cyclization of this compound to afford Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. The procedure is adapted from the analogous Gould-Jacobs reaction.[1][3]

Reaction Scheme:

Caption: Synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate from DEPM.

Materials:

-

This compound (DEPM)

-

Dowtherm A (or diphenyl ether)

-

Petroleum ether (or hexanes)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (approximately 40 mL per 1 g of DEPM).

-

Heat the Dowtherm A to 250 °C with stirring.

-

Slowly add this compound (1.0 eq) to the hot Dowtherm A.

-

Maintain the reaction mixture at 250 °C for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add petroleum ether to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with petroleum ether.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data (Expected):

The following table provides expected quantitative data for the synthesis of Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate based on analogous reactions.

| Parameter | Value | Reference |

| Reactant | This compound | - |

| Product | Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Solvent | Dowtherm A or Diphenyl Ether | [4] |

| Temperature | ~250 °C | [4] |

| Reaction Time | 15-30 min | |

| Expected Yield | >80% |

Synthesis of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester

This protocol describes the synthesis of a pyrido[1,2-a]pyrimidine derivative from 2-amino-5-methylpyridine and diethyl ethoxymethylenemalonate, which is a direct precursor to the intermediate that would be analogous to DEPM. This reaction demonstrates an alternative cyclization pathway.[1]

Reaction Scheme:

Caption: Synthesis of a pyrido[1,2-a]pyrimidine derivative.

Materials:

-

2-Amino-5-methylpyridine

-

Diethyl ethoxymethylenemalonate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile

-

Dichloromethane

-

Water

-

Sodium sulfate

-

Diethyl ether

Procedure:

-

In a microwave vial, combine 2-amino-5-methylpyridine (0.20 g, 2 mmol), diethyl ethoxymethylenemalonate (0.60 g, 3 mmol), and DBU (0.1 mL, 0.9 mmol) in acetonitrile (2 g, 49 mmol).

-

Heat the mixture in a microwave reactor at 150 °C (150 W) for 20 minutes.[1]

-

After cooling, dilute the reaction mixture with dichloromethane and water.

-

Separate the organic layer and dry it over sodium sulfate.

-

Concentrate the organic solution under reduced pressure.

-

Crystallize the residue from dichloromethane and diethyl ether to obtain the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant 1 | 2-Amino-5-methylpyridine | [1] |

| Reactant 2 | Diethyl ethoxymethylenemalonate | [1] |

| Product | 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester | [1] |

| Catalyst | DBU | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | 150 °C (Microwave) | [1] |

| Reaction Time | 20 min | [1] |

| Yield | 58% | [1] |

Visualizations

Gould-Jacobs Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of 1,8-naphthyridines from DEPM via the Gould-Jacobs reaction.

Caption: General workflow for the Gould-Jacobs synthesis of 1,8-naphthyridines from DEPM.

Proposed Signaling Pathway Involvement

While specific signaling pathway interactions for DEPM-derived heterocycles require further investigation, the resulting core structures, such as quinolines and pyridopyrimidines, are known to interact with various biological targets. For instance, certain quinoline derivatives have been investigated as antidiabetic agents, potentially through the inhibition of enzymes like α-glucosidase. Pyridopyrimidine derivatives have shown activity as EGFR inhibitors.[5] The diagram below illustrates a generalized concept of how such a synthetic compound might interact with a cellular signaling pathway.

Caption: Potential interaction of a DEPM-derived heterocyclic compound with a cellular signaling pathway.

Conclusion

This compound is a highly useful and versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel 1,8-naphthyridines, pyrido[1,2-a]pyrimidines, and other related heterocyclic systems. The adaptability of the Gould-Jacobs reaction and other cyclization strategies opens up a wide range of possibilities for the development of new chemical entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-((arylamino)methylene)malonates (DAMMs) are valuable precursors and intermediates in the synthesis of a wide range of biologically active heterocyclic compounds, including quinolones and other pharmacologically relevant scaffolds.[1][2] The synthesis of DAMMs is a key step in the Gould-Jacobs reaction.[2][3] Traditional synthesis methods often involve prolonged heating in high-boiling solvents.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process, offering significant advantages in terms of reaction speed, efficiency, and alignment with green chemistry principles.[1][2]

Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[1][2] This efficiency can also lead to higher yields and cleaner reaction profiles with fewer byproducts. Furthermore, many microwave-assisted syntheses of DAMMs can be performed under solvent-free and catalyst-free conditions, reducing the environmental impact and simplifying product purification.[1]

These application notes provide a detailed overview and experimental protocols for the microwave-assisted synthesis of Diethyl 2-((arylamino)methylene)malonates, tailored for researchers in organic synthesis and drug development.

Advantages of Microwave-Assisted Synthesis

The application of microwave technology to the synthesis of DAMMs offers several key advantages over conventional heating methods:

-

Rapid Reaction Times: Reactions are often completed in minutes as opposed to hours.[1][2]

-

High Yields: Microwave heating can lead to significantly improved product yields.[1]

-

Energy Efficiency: Direct and efficient heating of the reaction mixture consumes less energy.

-

Green Chemistry: The ability to perform reactions under solvent-free and catalyst-free conditions reduces waste and environmental impact.[1]

-

Process Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to better reproducibility.

Caption: Key advantages of Microwave-Assisted Organic Synthesis.

General Reaction Scheme

The synthesis of Diethyl 2-((arylamino)methylene)malonates via microwave assistance typically involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM). The reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.

Caption: General reaction for DAMM synthesis.

Data Presentation

The following table summarizes the results for the microwave-assisted synthesis of various Diethyl 2-((arylamino)methylene)malonates, demonstrating the versatility of this method with different substituted anilines.

| Entry | Substituent (R) on Aniline | Time (min) | Temp. (°C) | Power (W) | Yield (%) | Reference |

| 1 | 4-Cl | 30 | 150 | 200 | 80 | [1][2] |

| 2 | 2-NO₂ | 30 | 150 | 200 | 96 | [1][2] |

| 3 | 4-OCH₃ | 30 | 150 | 200 | 74 | [1][2] |

| 4 | 4-CH₃ | 30 | 150 | 200 | 78 | [1][2] |

| 5 | H | 30 | 150 | 200 | 91 | [1][2] |

Experimental Protocols

Protocol 1: General Solvent-Free Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates [1][2]

This protocol is a general and efficient method for the synthesis of a variety of DAMMs.

Materials:

-

Substituted aniline (0.5 mmol)

-

Diethyl ethoxymethylenemalonate (DEEMM) (1.0 mmol)

-

5.0 mL high-pressure microwave reaction tube with a magnetic stir bar

-

Microwave synthesizer (e.g., CEM Discover SP)

-

Column chromatography supplies (e.g., silica gel, n-hexane, ethyl acetate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place the substituted aniline (0.5 mmol) and diethyl ethoxymethylenemalonate (1.0 mmol) into a 5.0 mL high-pressure microwave reaction tube containing a magnetic stir bar.

-

Initial Mixing: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.

-

Microwave Irradiation: Place the sealed reaction tube into the microwave synthesizer. Irradiate the mixture for 30 minutes at a constant temperature of 150°C (power set to 200 W).

-

Work-up and Purification: After the reaction is complete and the vessel has cooled to room temperature, purify the resulting crude product directly by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.

-

Isolation: Concentrate the fractions containing the product using a rotary evaporator to yield the pure Diethyl 2-((arylamino)methylene)malonate.

Characterization Data for Selected Products: [1]

-

Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (Entry 1):

-

Yield: 80%

-

¹H NMR (500 MHz, CDCl₃): δ 11.02 (d, J = 13.7 Hz, 1H), 8.49 (d, J = 13.8 Hz, 1H), 7.33 (d, J = 8.8 Hz, 2H), 7.09 (d, J = 8.8 Hz, 2H), 4.31 (q, J = 7.1 Hz, 2H), 4.22 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H), 1.31 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ 169.3, 165.7, 145.8, 138.2, 129.5, 129.4, 120.0, 93.3, 60.5, 59.8, 14.6, 14.5.

-

-

Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate (Entry 2):

-

Yield: 96%

-

¹H NMR (500 MHz, CDCl₃): δ 11.23 (d, J = 13.5 Hz, 1H), 8.71 (d, J = 13.5 Hz, 1H), 8.24 (dd, J = 8.5, 1.5 Hz, 1H), 7.63 (ddd, J = 8.7, 7.3, 1.6 Hz, 1H), 7.38 (dd, J = 8.7, 1.0 Hz, 1H), 7.23 (ddd, J = 8.4, 7.3, 1.1 Hz, 1H), 4.36 (q, J = 7.1 Hz, 2H), 4.27 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H), 1.34 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ 168.7, 165.2, 148.0, 136.6, 136.2, 126.7, 125.8, 121.3, 119.5, 96.0, 60.9, 60.2, 14.5, 14.4.

-

-

Diethyl 2-((phenylamino)methylene)malonate (Entry 5):

-

Yield: 91%

-

¹H NMR (500 MHz, CDCl₃): δ 11.02 (d, J = 13.7 Hz, 1H), 8.53 (d, J = 13.8 Hz, 1H), 7.39 (t, J = 7.8 Hz, 2H), 7.18 (t, J = 7.4 Hz, 1H), 7.13 (d, J = 7.9 Hz, 2H), 4.31 (q, J = 7.1 Hz, 2H), 4.22 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H), 1.32 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (125 MHz, CDCl₃): δ 169.4, 165.7, 145.1, 139.7, 129.5, 124.9, 118.6, 92.8, 60.4, 59.7, 14.6, 14.5.

-

Experimental Workflow